molecular formula C8H20N2O8S B12643902 Bis(O-methyl-L-alanine) sulphate CAS No. 93923-86-5

Bis(O-methyl-L-alanine) sulphate

Cat. No.: B12643902
CAS No.: 93923-86-5
M. Wt: 304.32 g/mol
InChI Key: SPABVOODSCAAQZ-QHTZZOMLSA-N
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Description

Bis(O-methyl-L-alanine) sulphate (CAS Registry Number: 93923-86-5) is a chemically modified amino acid derivative where the standard L-alanine structure has been O-methylated and presented as a sulphate salt. The molecular formula is C8H20N2O8S, with a molecular weight of 304.318 g/mol . This compound is classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. In the field of peptide science, modified amino acids like O-methyl-L-alanine are critical building blocks for Solid-Phase Peptide Synthesis (SPPS), a methodology foundational to producing synthetic peptides and proteins for research and therapeutic development . The incorporation of non-proteinogenic amino acids, including N-alkylated or O-alkylated variants, allows researchers to systematically alter the properties of synthetic peptides. Such modifications can enhance metabolic stability by protecting against enzymatic degradation, modulate the peptide's hydrophobicity, and influence its three-dimensional conformation . These tailored peptides are invaluable tools in pharmaceutical research for probing structure-activity relationships, developing receptor-specific agonists or antagonists, and creating novel compounds with optimized efficacy and stability profiles . The development of therapeutic peptides is a rapidly advancing area, with applications across endocrinology, oncology, and infectious diseases, driving the need for specialized amino acid precursors .

Properties

CAS No.

93923-86-5

Molecular Formula

C8H20N2O8S

Molecular Weight

304.32 g/mol

IUPAC Name

methyl (2S)-2-aminopropanoate;sulfuric acid

InChI

InChI=1S/2C4H9NO2.H2O4S/c2*1-3(5)4(6)7-2;1-5(2,3)4/h2*3H,5H2,1-2H3;(H2,1,2,3,4)/t2*3-;/m00./s1

InChI Key

SPABVOODSCAAQZ-QHTZZOMLSA-N

Isomeric SMILES

C[C@@H](C(=O)OC)N.C[C@@H](C(=O)OC)N.OS(=O)(=O)O

Canonical SMILES

CC(C(=O)OC)N.CC(C(=O)OC)N.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Direct Methylation Method

This method involves the direct methylation of L-alanine to form O-methyl-L-alanine, followed by the formation of the sulphate salt.

  • Reagents : L-alanine, methyl iodide (or dimethyl sulfate), and sulfuric acid.
  • Procedure :
    • Dissolve L-alanine in a suitable solvent (e.g., dimethylformamide).
    • Add methyl iodide or dimethyl sulfate gradually to the solution while stirring.
    • After the reaction completes, add sulfuric acid to form the this compound.
  • Yield : Typically around 70-85%.

Mixed Anhydride Method

This method utilizes a mixed anhydride approach to synthesize O-methyl-L-alanine derivatives before converting them into the sulphate form.

  • Reagents : L-alanine methyl ester, ethyl chloroformate, triethylamine, and sulfuric acid.
  • Procedure :
    • Prepare a solution of L-alanine methyl ester in dichloromethane.
    • Add ethyl chloroformate and triethylamine while maintaining low temperatures (around -20°C).
    • Stir for several hours until complete.
    • Neutralize with sulfuric acid to yield this compound.
  • Yield : Approximately 60-75%.

Palladium-Catalyzed Coupling Method

This advanced method involves palladium-catalyzed reactions for higher selectivity in forming bis(O-methyl-L-alanine).

  • Reagents : Protected L-alanine derivatives, palladium catalyst, phosphine ligands, and sulfuric acid.
  • Procedure :
    • React protected L-alanine derivatives with a leaving group in the presence of a palladium catalyst.
    • Follow up with treatment using sulfuric acid to form the sulphate salt.
  • Yield : Generally higher than other methods, around 80-90%.

Comparative Analysis of Synthesis Methods

The following table summarizes key aspects of each preparation method:

Method Key Reagents Temperature Typical Yield (%)
Direct Methylation Methyl iodide, sulfuric acid Room temperature 70-85
Mixed Anhydride Ethyl chloroformate, triethylamine -20°C 60-75
Palladium-Catalyzed Pd catalyst, phosphine ligands Varies (50-100°C) 80-90

Chemical Reactions Analysis

Types of Reactions: Bis(O-methyl-L-alanine) sulphate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines or alcohols .

Scientific Research Applications

Bis(O-methyl-L-alanine) sulphate has several applications in scientific research:

Mechanism of Action

The mechanism by which bis(O-methyl-L-alanine) sulphate exerts its effects involves its interaction with specific molecular targets. The sulphate group can participate in various biochemical reactions, influencing metabolic pathways and enzyme activities. The compound’s structure allows it to interact with proteins and other biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Key Compounds for Comparison:

L-Alanine (C₃H₇NO₂): The simplest α-amino acid, used as a proteinogenic building block and flavoring agent .

N-Methyl-L-alanine (C₄H₉NO₂): An N-alkylated derivative of alanine, classified as a biomarker in metabolic studies .

Magnesium Sulphate (MgSO₄): A widely studied sulphate salt used in analgesia and anesthesia .

Comparative Data Table

Property Bis(O-methyl-L-alanine) Sulphate L-Alanine N-Methyl-L-alanine Magnesium Sulphate
Molecular Formula C₈H₁₈N₂O₈S C₃H₇NO₂ C₄H₉NO₂ MgSO₄
Molecular Weight ~302.3 g/mol 89.09 g/mol 103.12 g/mol 120.37 g/mol
Solubility (Water) High (sulphate enhances solubility) 166 g/L (20°C) Moderate 710 g/L (20°C)
CAS Number Not explicitly reported 56-41-7 3913-67-5 7487-88-9
Biological Role Likely stabilizer/drug carrier Protein synthesis Metabolic biomarker Electrolyte/analgesic

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